

# Maltose as a Biomarker: A Comparative Guide for Disease Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The disaccharide **maltose** is emerging as a potential biomarker in specific disease contexts. This guide provides a comparative analysis of the validation of **maltose** as a biomarker for atrophic gastritis and discusses its relevance in the context of Pompe disease, where the related tetrasaccharide, Glc4, is a key diagnostic and monitoring tool.

## Maltose as a Potential Biomarker for Atrophic Gastritis

Chronic atrophic gastritis is a precursor to gastric cancer and is characterized by the loss of gastric glandular cells. Recent studies have explored plasma **maltose** as a non-invasive biomarker for this condition.

### **Comparison with Existing Biomarkers**

The current standard for non-invasive screening of atrophic gastritis involves measuring serum levels of pepsinogen I (PGI), pepsinogen II (PGII), and gastrin-17. A low PGI level or a low PGI/PGII ratio is indicative of corpus atrophy[1]. Gastrin-17 levels can help identify antral atrophy[2]. The combination of these markers in a panel, sometimes with Helicobacter pylori antibody testing, is used to assess the risk and extent of atrophic gastritis[1][2][3].

A recent study has demonstrated that plasma **maltose** levels are significantly different depending on the stage of atrophic gastritis, suggesting its potential as a screening tool[4].



Table 1: Performance of Plasma Maltose and Other Biomarkers for Atrophic Gastritis

| Biomarker             | Sample Type | Key Findings                                                                                                         | Reference |
|-----------------------|-------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| Plasma Maltose        | Plasma      | Significant differences in plasma maltose concentrations were observed depending on the stage of atrophic gastritis. | [4]       |
| Pepsinogen I (PGI)    | Serum       | Low serum PGI levels are associated with corpus atrophy.                                                             | [1][5]    |
| Pepsinogen I/II Ratio | Serum       | A low PGI/PGII ratio is<br>a strong indicator of<br>corpus atrophic<br>gastritis.                                    | [1][5]    |
| Gastrin-17            | Serum       | Low levels may indicate antral atrophy, while high levels can be seen with corpus atrophy due to achlorhydria.       | [2][3]    |

## **Experimental Protocol: Quantification of Plasma Maltose**

A highly sensitive and precise enzymatic cycling method has been developed for the quantification of **maltose** in plasma[4].

Principle: **Maltose** is converted to glucose-6-phosphate through a series of enzymatic reactions. The change in absorbance is then measured using an enzymatic cycling method.

#### Methodology:

• Sample Preparation: Plasma samples are collected from patients.



- Enzymatic Conversion:
  - Maltose is treated with maltose phosphorylase, β-phosphoglucomutase, and glucose-1,6-bisphosphate to generate glucose-6-phosphate.
- Enzymatic Cycling and Detection:
  - The change in absorbance at 405 nm is measured using an enzymatic cycling method involving Thio-NADP, β-NADPH, and Glucose-6-phosphate dehydrogenase.
- Automation: The method is suitable for use on an automatic biochemical analyzer for highthroughput analysis.

#### Performance:

- Repeatability (CV): ≤1.1% for maltose concentrations of 10-50 μmol/L.
- Linearity: Up to 120 µmol/L.

### **Pathophysiological Rationale**

Chronic inflammation and atrophy of the gastric mucosa in atrophic gastritis can lead to impaired mucosal barrier function[6][7]. This may result in increased permeability and leakage of luminal contents, including dietary **maltose**, into the bloodstream. The destruction of gastric glands can also alter the local enzymatic environment, potentially affecting **maltose** digestion and absorption[7][8].







Click to download full resolution via product page

Fig 1. Hypothesized mechanism for elevated plasma maltose in atrophic gastritis.

## The Role of Maltose Metabolism in Pompe Disease

Pompe disease, a lysosomal storage disorder, is caused by a deficiency of the enzyme acid  $\alpha$ -glucosidase (GAA), also known as acid maltase[9][10]. This enzyme is responsible for the breakdown of glycogen to glucose within the lysosome. While **maltose** itself is not the primary biomarker for Pompe disease, its metabolism is central to the pathophysiology.

## Primary Biomarker: Urinary Glucose Tetrasaccharide (Glc4)

The established biomarker for diagnosing and monitoring Pompe disease is urinary glucose tetrasaccharide (Glc4)[11][12]. Glc4 is a glycogen-derived limit dextrin that is elevated in the urine of Pompe patients due to the blockage in lysosomal glycogenolysis[13].

Table 2: Comparison of Biomarkers in Pompe Disease



| Biomarker                            | Sample Type                                     | Key Findings                                                                                                                                                               | Reference    |
|--------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Urinary Glc4                         | Urine                                           | Highly elevated in infantile-onset Pompe disease (IOPD) and moderately elevated in late-onset Pompe disease (LOPD). Levels decrease with enzyme replacement therapy (ERT). | [11][14][15] |
| Plasma Hex4 (Glc4 + Maltotetraose)   | Plasma                                          | Elevated in Pompe patients and decreases with ERT.                                                                                                                         | [14]         |
| Creatine Kinase (CK)                 | Serum                                           | Often elevated, but<br>non-specific as it<br>indicates general<br>muscle damage.                                                                                           | [16]         |
| Acid α-glucosidase<br>(GAA) activity | Dried Blood Spot,<br>Leukocytes,<br>Fibroblasts | Definitive diagnostic test showing deficient enzyme activity.                                                                                                              | [10]         |

## Experimental Protocol: Quantification of Urinary Glc4 by UPLC-MS/MS

Urinary Glc4 is typically quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[14][15].

### Methodology:

- Sample Preparation: Urine samples are collected and may be normalized to creatinine concentration.
- Internal Standard: A stable isotope-labeled Glc4 internal standard is added to the sample.



- Derivatization (optional but common): Glc4 can be derivatized to enhance ionization efficiency and chromatographic separation.
- UPLC Separation: The sample is injected into a UPLC system equipped with a suitable column (e.g., HILIC or amide) for separation of oligosaccharides.
- MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify Glc4 and its internal standard.

#### Performance:

• The method is highly sensitive and specific, allowing for the detection of elevated Glc4 levels even in late-onset patients where the increase is less pronounced than in infantile-onset cases[14][15].

# Glycogen Metabolism and the Role of Acid Maltase (GAA)

In healthy individuals, a small percentage of cellular glycogen is degraded through the lysosomal pathway. Acid alpha-glucosidase (acid maltase) hydrolyzes the  $\alpha$ -1,4 and  $\alpha$ -1,6 glycosidic bonds in glycogen, releasing glucose[10]. **Maltose**, being composed of two glucose units linked by an  $\alpha$ -1,4 bond, is also a substrate for this enzyme.

In Pompe disease, the deficiency of GAA leads to the accumulation of glycogen within the lysosomes, causing cellular damage, particularly in muscle tissues[9][17]. This lysosomal glycogen accumulation also appears to disrupt cytoplasmic glycogen metabolism, creating a positive feedback loop that exacerbates the disease phenotype[16][17].





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. gastropanel.com [gastropanel.com]
- 3. Correlation of serum pepsinogens and gastrin-17 with atrophic gastritis in gastroesophageal reflux patients: a matched-pairs study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maltose Analysis Service Creative Proteomics [creative-proteomics.com]
- 5. The potential value of serum pepsinogen and gastrin-17 for the diagnosis of chronic atrophic gastritis at different stages of severity: a clinical diagnostic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Chronic atrophic gastritis: pathogenic mechanisms due to cellular hypersensitivity] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Clinical manifestations of chronic atrophic gastritis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current study of pathogenetic mechanisms and therapeutics of chronic atrophic gastritis: a comprehensive review [frontiersin.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. pompediseasenews.com [pompediseasenews.com]
- 12. Pompe Disease, Glycogen Storage Disease II: Glucose Tetrasaccharide (Glc4) Urine Monitoring | Greenwood Genetic Center [ggc.org]
- 13. researchgate.net [researchgate.net]
- 14. Glucose tetrasaccharide as a biomarker for monitoring the therapeutic response to enzyme replacement therapy for Pompe disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. Dysregulation of Multiple Facets of Glycogen Metabolism in a Murine Model of Pompe Disease PMC [pmc.ncbi.nlm.nih.gov]



- 17. Lysosomal glycogen accumulation in Pompe disease results in disturbed cytoplasmic glycogen metabolism PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Maltose as a Biomarker: A Comparative Guide for Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089879#validation-of-maltose-as-a-biomarker-for-a-specific-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com